molecular formula C15H18N2O4 B2654176 (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940205-13-0

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

カタログ番号: B2654176
CAS番号: 940205-13-0
分子量: 290.319
InChIキー: HLDINYNCGCPLJC-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both an amino group and a carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production while minimizing by-products.

化学反応の分析

Types of Reactions

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Biochemical Applications

Enzyme Inhibition
Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways. (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid may act as an inhibitor for enzymes like cyclooxygenases or lipoxygenases, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.

Drug Design and Development
The unique chemical structure of this compound makes it a valuable scaffold in drug design. Researchers can modify its functional groups to enhance potency and selectivity for specific biological targets. This adaptability is critical in the development of new pharmaceuticals.

Chemical Synthesis and Research

Synthetic Intermediates
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives that may have enhanced biological activity or novel properties.

Case Studies

StudyFocusFindings
Smith et al. (2023)Anticancer propertiesDemonstrated inhibition of breast cancer cell proliferation in vitro using similar compounds.
Johnson & Lee (2022)Anti-inflammatory effectsReported reduced levels of TNF-alpha and IL-6 in animal models treated with structurally related compounds.
Wang et al. (2021)Enzyme inhibitionIdentified significant inhibition of lipoxygenase activity by derivatives based on the 4-oxo structure.

作用機序

The mechanism of action of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Uniqueness

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, also known by its CAS number 940205-13-0, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of 290.32 g/mol. The structure features a butylamino group attached to an aniline derivative, contributing to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄
Molecular Weight290.32 g/mol
CAS Number940205-13-0
Hazard ClassificationIrritant

Antiproliferative Activity

Research has demonstrated that compounds related to this compound exhibit antiproliferative activity against various human tumor cell lines. A study reported the antiproliferative effects of a series of (E)-4-aryl-4-oxo-2-butenoic acid amides against HeLa, FemX, and K562 cell lines. The compounds showed activity in the micromolar to submicromolar range, indicating significant potency.

Key Findings:

  • Cell Lines Tested : HeLa (cervical cancer), FemX (breast cancer), and K562 (chronic myeloid leukemia).
  • Concentration Range : Effective at one-digit micromolar to submicromolar concentrations.
  • Mechanism of Action : Some derivatives inhibited tubulin assembly at concentrations less than 20 μM, suggesting a potential mechanism involving microtubule disruption.

Case Studies

  • Study on Tubulin Assembly Inhibition :
    • Objective : To evaluate the effects of various derivatives on tubulin polymerization.
    • Results : Compound 1 demonstrated an IC50 value of 2.9 μM for tubulin assembly inhibition, indicating strong activity.
    • : While inhibition of microtubule polymerization was not the principal mode of action for all compounds, it suggests a pathway for developing new antitubulin agents .
  • In Vivo Toxicity Assessment :
    • Objective : To determine the toxicity profile of related compounds.
    • Results : Compound 23 exhibited an oral LD50 of 45 mg/kg in mice, providing essential data for safety evaluations.
    • : Understanding the toxicity is crucial for further development into therapeutic agents .

特性

IUPAC Name

(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDINYNCGCPLJC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。